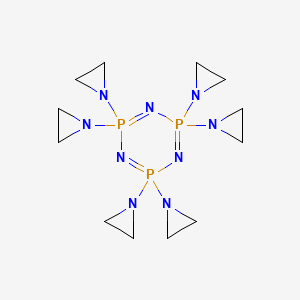
2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AKP-001 is a novel p38 MAPK inhibitor.
Wissenschaftliche Forschungsanwendungen
Radioligand Imaging with PET
A study conducted by Dollé et al. (2008) focused on the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands for the translocator protein (18 kDa). This series includes compounds designed with a fluorine atom, allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET).
Quantum Chemical Insight
Mary et al. (2020) provided a quantum chemical insight into the molecular structure of a similar compound, 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro-phenyl)acetamide. Their study includes natural bond orbital analysis and spectroscopic (FT–IR, FT–Raman) assessments, highlighting the significance of the electronegative fluorine atom and intermolecular hydrogen bonding interactions in these compounds (Mary et al., 2020).
Anti-Inflammatory Activity
Research by Sunder and Maleraju (2013) highlights the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide with significant anti-inflammatory activity.
Antimicrobial Agents
A study by Parikh and Joshi (2014) delves into the synthesis of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and their antimicrobial properties. Their research demonstrates that the presence of a fluorine atom at the meta position in phenyl rings of these derivatives enhances their antimicrobial properties.
Local Anesthetic Activities
In the field of anesthetics, Badiger et al. (2012) synthesized various 2-aminothiazole and 2-aminothiadiazole derivatives, including N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides, and evaluated them for local anesthetic activity using the rat sciatic nerve model.
Eigenschaften
CAS-Nummer |
897644-83-6 |
|---|---|
Produktname |
2-(2-Chloro-6-fluoro-phenyl)-N-(3-(4-fluorophenyl)-4-pyrimidin-4-yl-isoxazol-5-yl)acetamide |
Molekularformel |
C21H13ClF2N4O2 |
Molekulargewicht |
426.8 g/mol |
IUPAC-Name |
2-(2-chloro-6-fluorophenyl)-N-[3-(4-fluorophenyl)-4-pyrimidin-4-yl-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C21H13ClF2N4O2/c22-15-2-1-3-16(24)14(15)10-18(29)27-21-19(17-8-9-25-11-26-17)20(28-30-21)12-4-6-13(23)7-5-12/h1-9,11H,10H2,(H,27,29) |
InChI-Schlüssel |
OHMPXDCOVKOOAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C(=NO2)C3=CC=C(C=C3)F)C4=NC=NC=C4)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C(=NO2)C3=CC=C(C=C3)F)C4=NC=NC=C4)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)

![N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid](/img/structure/B1665122.png)






![isopropyl 4-(1-(2-fluoro-4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)piperidine-1-carboxylate](/img/structure/B1665133.png)

